(2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a conjugated system with both imidazole and phenol functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonium chloride under acidic conditions.
Chlorination: The imidazole ring is then chlorinated using thionyl chloride to introduce the chlorine atom at the 5-position.
Methylation: The methyl group is introduced at the 1-position of the imidazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with 4-Hydroxybenzaldehyde: The final step involves the condensation of the chlorinated and methylated imidazole with 4-hydroxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond.
Substitution: The chlorine atom on the imidazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The presence of both imidazole and phenol groups makes it a candidate for binding to active sites of various enzymes.
Medicine
In medicine, this compound is being investigated for its potential anti-inflammatory and antimicrobial properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the phenol group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(5-bromo-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.
(2E)-3-(5-chloro-1-ethylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure with an ethyl group instead of a methyl group.
(2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of (2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
889284-61-1 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H11ClN2O2/c1-16-12(14)8-15-13(16)7-6-11(18)9-2-4-10(17)5-3-9/h2-8,17H,1H3/b7-6+ |
InChI Key |
HEHOHKSRKWTFFB-VOTSOKGWSA-N |
Isomeric SMILES |
CN1C(=CN=C1/C=C/C(=O)C2=CC=C(C=C2)O)Cl |
Canonical SMILES |
CN1C(=CN=C1C=CC(=O)C2=CC=C(C=C2)O)Cl |
solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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